molecular formula C11H16ClNO2 B1431338 2-(Phenoxymethyl)morpholine hydrochloride CAS No. 1429340-96-4

2-(Phenoxymethyl)morpholine hydrochloride

Cat. No.: B1431338
CAS No.: 1429340-96-4
M. Wt: 229.7 g/mol
InChI Key: GATLMGUFMGHZHK-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a white crystalline powder that is soluble in water and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

2-(Phenoxymethyl)morpholine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent and catalyst in organic synthesis.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)morpholine hydrochloride typically involves the reaction of phenol with epichlorohydrin to form 1,2-epoxy-3-(phenoxymethyl)propane. This intermediate is then reacted with morpholine to yield 2-(phenoxymethyl)morpholine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxymethyl morpholine oxides, while substitution reactions can produce various substituted morpholine derivatives .

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenoxymethyl)morpholine
  • 2-(Ethoxymethyl)morpholine
  • 2-(Methoxymethyl)morpholine

Uniqueness

2-(Phenoxymethyl)morpholine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in water and potential for diverse chemical reactions make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(phenoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATLMGUFMGHZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429340-96-4
Record name 2-(phenoxymethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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